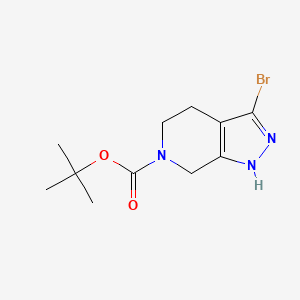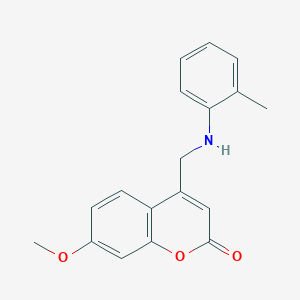
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" is a chemically synthesized molecule that may have potential applications in various fields such as medicinal chemistry due to its structural features. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole moieties and substituted benzamides have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions under reflux conditions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone . Similarly, other compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide were synthesized through a multi-step process involving condensation, chlorination, and further reactions with diamines . These methods could potentially be adapted for the synthesis of "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide".
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic methods such as UV-Vis, IR, 1H- and 13C-NMR, and X-ray crystallography. For example, the crystal structure of a similar compound was determined to belong to the tetragonal system with specific space group parameters . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives can be influenced by the substituents on the benzothiazole and benzamide moieties. The presence of chloro, methoxy, and sulphonamide groups can affect the electron density and thus the reactivity of the compound. The ligand synthesized in paper was found to coordinate with metal ions through nitrogen and oxygen atoms, indicating potential for forming metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are characterized by their spectroscopic data, elemental analysis, and molar conductance measurement . These properties are essential for understanding the behavior of the compound in different environments and for predicting its stability, solubility, and potential biological activity.
Relevant Case Studies
The compounds similar to "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" have been studied for their biological activities. For instance, the antibacterial activities of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were investigated against various bacterial strains, showing promising results . Another compound exhibited marked inhibition against several human cancer cell lines, displaying potential as an anticancer agent . These case studies highlight the importance of such compounds in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide and its derivatives have been investigated for their potential as anticonvulsant agents. Research shows that these compounds, possessing essential functional groups for binding to benzodiazepine receptors, exhibited considerable anticonvulsant activity in tests such as electroshock and pentylenetetrazole-induced lethal convulsion tests. For example, a specific compound from this series demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological effects (Faizi et al., 2017).
Anticancer Potential
Another critical application of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide derivatives lies in their potential anticancer activity. Some derivatives have been synthesized and evaluated for their anticancer efficacy, displaying activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests that these compounds could be promising candidates for developing new anticancer drugs (Havrylyuk et al., 2010).
Agricultural Applications
In the agricultural sector, derivatives of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, such as carbendazim and tebuconazole, have been used for the prevention and control of fungal diseases in plants. The encapsulation of these fungicides in nanoparticles has shown to modify their release profiles, reduce environmental and human toxicity, and increase efficiency in targeting fungal infections in plants (Campos et al., 2015).
Eigenschaften
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-4-11(18)7-14-15(9)19-17(24-14)20-16(21)10-5-12(22-2)8-13(6-10)23-3/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORTYFYCOUFATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)

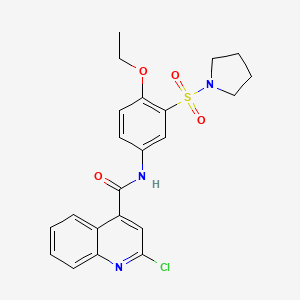
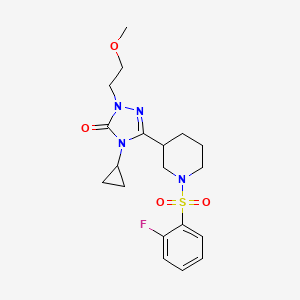

![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B2518932.png)

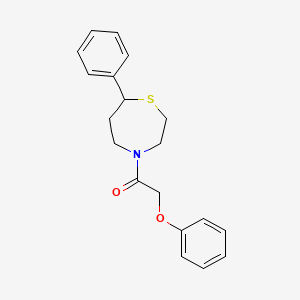
![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)


